1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18832363
Molecular Formula: C10H7BrClF3OS
Molecular Weight: 347.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrClF3OS |
|---|---|
| Molecular Weight | 347.58 g/mol |
| IUPAC Name | 1-bromo-1-[3-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C10H7BrClF3OS/c1-5(16)8(11)6-3-2-4-7(12)9(6)17-10(13,14)15/h2-4,8H,1H3 |
| Standard InChI Key | OGNAUPKPKUXIRI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C(=CC=C1)Cl)SC(F)(F)F)Br |
Introduction
1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by its unique functional groups, including bromine, chlorine, and a trifluoromethylthio substituent. This compound falls under the category of halogenated organic compounds, which are significant in various chemical applications, particularly in pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis of 1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves bromination reactions. A common method includes the bromination of 3-chloro-2-(trifluoromethylthio)acetophenone using bromine in an appropriate solvent like dichloromethane or chloroform under controlled temperature conditions.
Chemical Reactions
1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one can undergo several types of chemical reactions:
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Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
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Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
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Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Mechanism of Action and Biological Activity
The mechanism of action for 1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with biological targets such as enzymes or receptors. The presence of bromine and chlorine enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, contributing to its potential biological effects.
Applications and Future Research Directions
Given its unique structure and reactivity, 1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is a valuable compound for further research in medicinal chemistry and agrochemicals. Its potential applications include the development of new pharmaceuticals or pesticides, where its ability to interact with biological targets could be leveraged to create effective therapeutic or pest control agents.
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